molecular formula C25H27N5O5 B1684382 Avn-944 CAS No. 297730-17-7

Avn-944

Número de catálogo: B1684382
Número CAS: 297730-17-7
Peso molecular: 477.5 g/mol
Clave InChI: GYCPCOJTCINIFZ-OXJNMPFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

AVN-944 se somete a varias reacciones químicas, incluida la oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Actividad Biológica

AVN-944 is a selective inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of purine nucleotides. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its antiproliferative effects on various cancer cell lines.

This compound operates primarily by inhibiting the activity of both isoforms of IMPDH, leading to a depletion of guanine nucleotides. This depletion significantly affects cellular processes such as proliferation and apoptosis. The mechanism can be summarized as follows:

  • Inhibition of IMPDH : this compound selectively inhibits IMPDH, resulting in reduced guanine nucleotide synthesis.
  • Cell Cycle Arrest : The compound induces cell cycle arrest, particularly in the G1 phase for androgen-responsive prostate cancer cells (e.g., LNCaP) and S-phase block in androgen-independent cells (e.g., DU145, PC-3) .
  • Induction of Apoptosis : this compound promotes both caspase-dependent and caspase-independent apoptotic pathways, evidenced by the activation of apoptotic markers such as cytochrome c release and PARP cleavage .

Antiproliferative Effects

This compound has demonstrated significant antiproliferative activity across various cancer cell lines, with IC50 values ranging from 0.02 µM to 0.279 µM depending on the cell type . The following table summarizes the effects observed in specific prostate cancer cell lines:

Cell LineIC50 (µM)Cell Cycle EffectApoptosis Induction
LNCaP0.02G1 arrestCaspase-dependent
CWR22Rv10.05S-phase blockCaspase-independent
DU1450.1S-phase blockCaspase-dependent
PC-30.15S-phase blockCaspase-dependent

Morphological Changes

Treatment with this compound resulted in distinct morphological changes in prostate cancer cells, including:

  • LNCaP Cells : Induced outgrowth processes and cell enlargement.
  • DU145 Cells : Cytosolic vacuolization observed.
  • PC-3 Cells : Similar enlargement and vacuolization effects noted .

Gene Expression Modulation

This compound has been shown to significantly alter gene expression profiles associated with cancer progression and apoptosis:

  • Gene Induction : Increased expression of tumor suppressor genes such as MIG-6 and NDRG1 was noted.
  • Apoptotic Markers : The expression of pro-apoptotic proteins like Bok, Bax, and Noxa was enhanced in androgen-responsive cell lines .

Preclinical Studies

Preclinical studies have established that this compound effectively inhibits the proliferation of lymphoid and myeloid cells, suggesting a broader application in hematologic malignancies .

Phase I Clinical Trials

A Phase I dose-ranging study evaluated the pharmacokinetics and safety profile of this compound in healthy volunteers:

  • Dosing Range : Participants received doses ranging from 25 mg to 250 mg.
  • Safety Profile : Reported adverse events were mild to moderate, with no serious complications noted.
  • Pharmacodynamics : Significant IMPDH inhibition was observed at doses greater than 100 mg, with a rapid clearance from plasma .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of AVN-944 in cancer cells, and how does it influence experimental design?

this compound is a selective, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), particularly isoforms IMPDH1 and IMPDH2 (Ki = 6–10 nM). IMPDH catalyzes the rate-limiting step in de novo GTP biosynthesis, which is critical for nucleotide-dependent processes like DNA replication and RNA splicing . In cancer models, this compound depletes intracellular GTP pools, leading to apoptosis and cell cycle arrest. Methodological Guidance : When designing experiments, monitor GTP levels (e.g., via LC-MS) and correlate with IMPDH activity assays. Use cell lines with differential IMPDH2 expression (e.g., MLLGA vs. MLLGB AML subtypes) to assess subtype-specific responses .

Q. Which experimental models are most suitable for studying this compound’s anticancer effects?

AML cell lines (e.g., R6171 and T2354) with KMT2A rearrangements are well-characterized models. These models exhibit subtype-specific responses: MLLGA cells show higher IMPDH2 expression and greater sensitivity to this compound compared to MLLGB . For solid tumors, prioritize models with upregulated de novo nucleotide synthesis pathways. Methodological Guidance : Stratify cell lines by IMPDH2 protein/mRNA levels and proliferation rates. Use dose-response curves (e.g., 0.1–10 µM this compound) to quantify IC50 values and validate via RNAi knockdown of IMPDH2 .

Q. How does this compound exhibit antiviral activity, and what experimental approaches validate this?

this compound reduces GTP levels in infected cells, inhibiting replication of DNA viruses (e.g., vaccinia virus) and RNA viruses. Its broad-spectrum antiviral activity has been demonstrated in MPXV-infected Huh7 cells, with IC50 values <1 µM . Methodological Guidance : Use reporter gene assays (e.g., luciferase-expressing vaccinia virus) to quantify viral replication. Pair with cytotoxicity assays (e.g., WST) to calculate selectivity indices (SI = CC50/IC50) .

Advanced Research Questions

Q. How can phosphoproteomics resolve contradictory responses to this compound in different AML subtypes?

In MLLGA AML, this compound increases phosphorylation of nucleosome-associated proteins (e.g., RNA splicing factors), while in MLLGB, it reduces phosphorylation of plasma membrane proteins. These differences correlate with IMPDH2 expression and nucleolar protein abundance . Methodological Guidance : Perform eTerm enrichment analysis on phosphoproteomic data (p < 0.05, log2 fold change >0.7). Use stratified Spearman correlations to link phosphorylation patterns with drug sensitivity scores (DSS) .

Q. What biomarkers predict this compound sensitivity, and how are they validated?

IMPDH2 protein/mRNA levels strongly correlate with this compound DSS in KMT2Ar-AML (ρ > 0.6, p < 0.001). Conversely, DPYD (a pyrimidine degradation enzyme) expression negatively correlates with sensitivity . Methodological Guidance : Validate biomarkers via qPCR, western blotting, and GTP pool quantification in patient-derived xenografts (PDXs). In clinical trials, correlate IMPDH2 expression with GTP depletion and gene expression changes (e.g., 32-gene signature linked to nucleotide metabolism) .

Q. How can multi-omics integration improve understanding of this compound’s effects?

Integrate phosphoproteomics with transcriptomics (e.g., HOXA gene expression) and proteomics (e.g., nucleolar protein levels) to identify pathways driving resistance. For example, MLLGA cells with high HOXA3/4/7 expression and DOT1L phosphorylation show enhanced sensitivity . Methodological Guidance : Apply Benjamini-Hochberg-adjusted Fisher’s exact tests to identify enriched pathways. Use principal component analysis (PCA) to separate treatment effects from baseline variability .

Q. What challenges exist in translating this compound to clinical trials, and how can they be addressed?

Phase I trials showed this compound was well-tolerated in hematologic malignancies, but Phase II trials (e.g., NCT00493441 in pancreatic cancer) were terminated due to unclear efficacy . Methodological Guidance : Prioritize patient stratification using IMPDH2/DPYD biomarkers. Design trials with combination therapies (e.g., this compound + gemcitabine) to target parallel nucleotide pathways .

Q. How can contradictory data on this compound’s impact on cell proliferation be reconciled?

While this compound sensitivity correlates with proliferation in KMT2Ar-AML (ρ = 0.45, p < 0.01), phosphoproteomic signatures (e.g., nucleolar proteins) better predict DSS than proliferation alone . Methodological Guidance : Use multivariate regression to disentangle proliferation-dependent and -independent effects. Validate via CRISPR screens targeting IMPDH2 or nucleolar regulators .

Propiedades

IUPAC Name

[(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31)/t16-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCPCOJTCINIFZ-OXJNMPFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC#N)OC(=O)N[C@@H](C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183921
Record name AVN 944
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

AVN944 inhibits IMPDH and appears to induce apoptosis. Specifically, it was found that the gene HspA1A, a marker of stress response found to correlate with depleted GTP pools in cancer cell lines, is induced within hours upon the first treatment of the drug in patients, even at the trial's lowest doses. Following continued dosing of AVN944, this marker of disease cell stress was elevated even in the absence of circulating levels of the drug between doses.
Record name AVN-944
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05500
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

297730-17-7
Record name AVN 944
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0297730177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVN 944
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVN-944
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3NPL1V48Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-3-(p-tolylsulfonyl)propionitrile
2-Chloro-3-(p-tolylsulfonyl)propionitrile
Avn-944
2-Chloro-3-(p-tolylsulfonyl)propionitrile
2-Chloro-3-(p-tolylsulfonyl)propionitrile
Avn-944
2-Chloro-3-(p-tolylsulfonyl)propionitrile
2-Chloro-3-(p-tolylsulfonyl)propionitrile
Avn-944
2-Chloro-3-(p-tolylsulfonyl)propionitrile
2-Chloro-3-(p-tolylsulfonyl)propionitrile
Avn-944
2-Chloro-3-(p-tolylsulfonyl)propionitrile
2-Chloro-3-(p-tolylsulfonyl)propionitrile
Avn-944
2-Chloro-3-(p-tolylsulfonyl)propionitrile
2-Chloro-3-(p-tolylsulfonyl)propionitrile
Avn-944

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.